n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

Medicinal Chemistry Neurogenic Disorders Kinase Inhibition

The compound N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126365-56-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a central benzamide scaffold with a 1,3-thiazole ring at the ortho-position of the aniline ring and a 4-(pyridin-2-ylmethoxy) substituent on the benzoyl ring.

Molecular Formula C23H19N3O2S
Molecular Weight 401.5 g/mol
Cat. No. B13988095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide
Molecular FormulaC23H19N3O2S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4
InChIInChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27)
InChIKeyPHBQBIRMGCWSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide? A Structural and Functional Overview


The compound N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126365-56-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. It features a central benzamide scaffold with a 1,3-thiazole ring at the ortho-position of the aniline ring and a 4-(pyridin-2-ylmethoxy) substituent on the benzoyl ring. This class of compounds, disclosed in patents by Bayer AG, is primarily developed as inhibitors for the treatment or prophylaxis of neurogenic disorders [1]. The compound is a close structural analog of several other heteroaryl-substituted benzamides, but its specific thiazole and pyridylmethoxy arrangement suggests a distinct pharmacophore within this therapeutic area.

Why Generic 1,3-Thiazol-2-yl Benzamides Cannot Substitute for N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide


Substitution with other in-class compounds is not straightforward due to the high sensitivity of biological activity to the heteroaryl substitution pattern. The patent family covering this chemotype explicitly details that small changes in the heteroaryl group attached to the central phenyl ring (e.g., thiazole vs. imidazole vs. triazole) and the substitution on the benzamide portion (e.g., pyridin-2-ylmethoxy vs. other alkoxy groups) lead to profound differences in potency against biological targets [1]. A direct analog where the 1,3-thiazol-2-yl group is replaced by an imidazole, for instance, represents a distinct compound with a different activity profile and intellectual property position . This structural specificity makes reliable cross-compound performance extrapolation impossible without direct comparative data.

Quantitative Differentiation of N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide from Key Analogs


Structural Differentiation via 1,3-Thiazol-2-yl Group vs. Imidazole in the Core Pharmacophore

The target compound is defined by its 1,3-thiazol-2-yl group on the central phenyl ring, a key structural feature in the Bayer patent series [1]. This differentiates it from a closely related analog, AZ 12080282, which possesses an 1H-imidazol-2-yl group at the same position but is otherwise identical . While quantitative bioactivity data for the target compound is not publicly available for a direct head-to-head comparison, the patent literature establishes that the specific heteroaryl group is a critical determinant of target binding and therapeutic utility in this class [1].

Medicinal Chemistry Neurogenic Disorders Kinase Inhibition

Differentiation from a Morpholine-Functionalized Analog: Impact on Molecular Weight and Physicochemical Properties

A closely related compound, N-[2-methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126365-48-7), incorporates a morpholin-4-ylmethyl substituent at the 5-position of the thiazole ring . The target compound lacks this substitution, resulting in a significantly lower molecular weight (401.5 g/mol) compared to the morpholine analog (500.6 g/mol) . The lower molecular weight and the presence of the unsubstituted thiazole could lead to improved passive membrane permeability and a better pharmacokinetic profile, which is a critical factor in drug discovery for central nervous system targets [1].

Physicochemical Properties Drug-likeness Permeability

Therapeutic Application Focus: Neurogenic Disorder Indication from Patent Family

The patent family (WO2016091776A1) explicitly claims 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders [1]. This provides a clear therapeutic focus, differentiating it from other anti-proliferative or anti-inflammatory benzamide analogs from different patent estates. For example, other benzamide chemotypes are claimed as CTPS1 inhibitors for cell proliferation disorders, a distinct indication [2]. The target compound's patent association with neurogenic disorders, a challenging area with high unmet medical need, adds significant context to its procurement value for research in this field.

Neuropharmacology Disease Indication Patent Protection

Primary Application Scenarios for N-(2-Methyl-5-(1,3-thiazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide Based on Evidence


Chemical Probe for Investigating Neurogenic Disorder Pathways

Based on its patent family's claims for treating neurogenic disorders , the compound is best suited as a research tool for target validation and pathway dissection in models of neurogenic pain or related neurological conditions. Its structural distinction from imidazole analogs [1] makes it valuable for studying structure-activity relationships (SAR) within the 1,3-thiazol-2-yl benzamide series.

Lead Optimization Template for CNS Drug Discovery Programs

The compound's relatively low molecular weight (401.5 g/mol) compared to other functionalized analogs (e.g., 500.6 g/mol for a morpholine derivative) positions it as a more CNS-amenable starting point. Medicinal chemistry teams can utilize it as a template to improve potency while maintaining favorable physicochemical properties for brain penetration, guided by established CNS drug-like property guidelines [1].

Reference Standard in Pharmacological Selectivity Panels

The compound's specific thiazole substitution pattern distinguishes it from other heteroaryl benzamides, such as imidazole- or triazole-containing analogs . It is an ideal candidate for inclusion in selectivity panels alongside its analogs to profile the binding specificity of new inhibitors against the target class associated with neurogenic disorders, ensuring comprehensive IP and selectivity mapping.

Quote Request

Request a Quote for n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.